
琥珀酸钙一水合物
概述
描述
Hydrocortisone 21-hemisuccinate sodium is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and anti-allergic properties. This compound is a water-soluble form of hydrocortisone, making it suitable for intravenous administration .
科学研究应用
Hydrocortisone 21-hemisuccinate sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Used in the treatment of inflammatory and allergic conditions, as well as in hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other glucocorticoid-based products
作用机制
Hydrocortisone 21-hemisuccinate sodium exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses. The compound inhibits the activity of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting the expression of anti-inflammatory genes .
Similar Compounds:
Hydrocortisone Acetate: A synthetic ester of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone Butyrate: Another synthetic ester with similar anti-inflammatory effects.
Uniqueness: Hydrocortisone 21-hemisuccinate sodium is unique due to its water solubility, which allows for intravenous administration. This property makes it particularly useful in acute medical situations where rapid onset of action is required .
安全和危害
未来方向
生化分析
Biochemical Properties
Calcium succinate monohydrate interacts with various biomolecules. One carboxylate group in the succinate ion is bonded to three different calcium ions, forming a four-membered chelate ring . This interaction is crucial for the stability and function of the compound.
Cellular Effects
Calcium plays a vital role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that calcium succinate monohydrate, as a source of calcium, could influence these processes.
Molecular Mechanism
The molecular mechanism of calcium succinate monohydrate involves its interaction with calcium ions. The compound forms a four-membered chelate ring with one calcium ion and unidentate bridge bonds to two other calcium ions . This interaction could potentially influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability of the compound is evident from its crystal structure .
Metabolic Pathways
Calcium succinate monohydrate is likely involved in metabolic pathways related to calcium. Calcium plays a crucial role in various metabolic processes, including muscle contraction, nerve impulse transmission, and blood clotting .
Transport and Distribution
Calcium is known to be transported across cell membranes through various mechanisms, including active transport and facilitated diffusion .
Subcellular Localization
Calcium ions, which are part of the compound, are known to be present in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone 21-hemisuccinate sodium involves the reaction of hydrocortisone succinate with a buffer solution at temperatures ranging from 0 to 80 degrees Celsius for 1 to 4 hours. The pH is controlled between 5 and 8. After the reaction, the solution is allowed to stand for 1 to 4 hours at temperatures below 40 degrees Celsius. An alkaline solution is then added until the pH reaches 7.5 to 11.0, followed by filtration to obtain the final product .
Industrial Production Methods: In industrial settings, the production of hydrocortisone 21-hemisuccinate sodium typically involves the use of hydrocortisone succinate and sodium hydroxide. The reaction is carried out in the presence of acetone as a solvent under high temperature and reflux conditions. After the reaction, acetone is removed, and the product is purified using phosphate buffer solution .
化学反应分析
Types of Reactions: Hydrocortisone 21-hemisuccinate sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
属性
IUPAC Name |
calcium;butanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166646 | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159389-75-0 | |
| Record name | Calcium succinate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of calcium succinate monohydrate?
A1: Calcium succinate monohydrate has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of calcium succinate monohydrate.
Q2: Can you describe a method for producing succinic acid using calcium succinate monohydrate?
A2: Yes, a patent [] details a method for producing succinic acid utilizing calcium succinate monohydrate as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to calcium succinate monohydrate. Subsequently, succinic acid is separated from the calcium succinate monohydrate. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.
Q3: Are there studies investigating the effects of gamma irradiation on calcium succinate monohydrate?
A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of calcium succinate monohydrate. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)

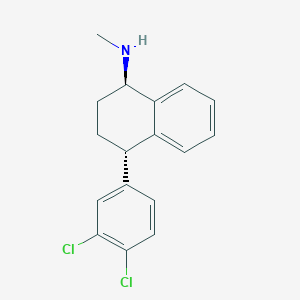

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B124693.png)
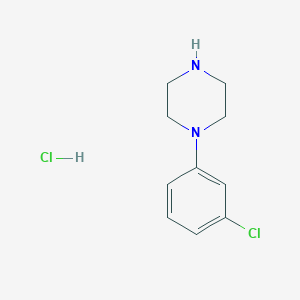
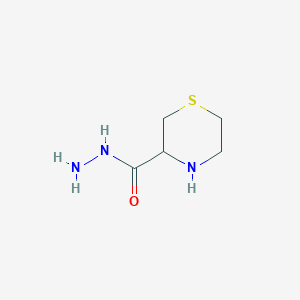
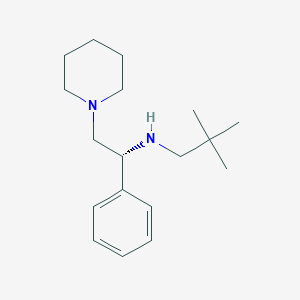
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
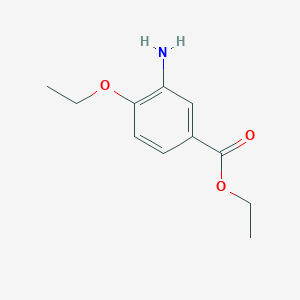
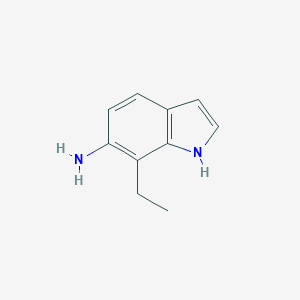
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)